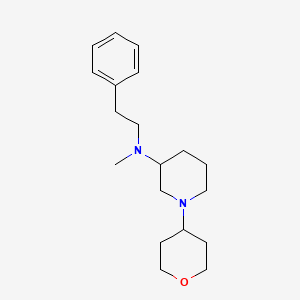
N-methyl-N-(2-phenylethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(2-phenylethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinamine, commonly known as MPTP, is a chemical compound that has been extensively used in scientific research. MPTP is a synthetic compound that is structurally similar to the neurotransmitter dopamine. Due to its unique structure, MPTP has been used to study the mechanisms of action of dopamine in the brain.
Mecanismo De Acción
MPTP is metabolized by monoamine oxidase-B (MAO-B) in the brain to form 1-methyl-4-phenylpyridinium ion (MPP+). MPP+ is selectively taken up by dopaminergic neurons in the substantia nigra via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
MPTP-induced neurotoxicity is characterized by the selective loss of dopaminergic neurons in the substantia nigra, resulting in a decrease in dopamine levels in the striatum. This leads to Parkinson's disease-like symptoms, including tremors, rigidity, and bradykinesia. MPTP has also been shown to cause oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTP has several advantages as a research tool. It selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. This allows researchers to study the mechanisms of action of dopamine in the brain and test potential treatments for Parkinson's disease. However, MPTP has several limitations as well. It is a potent neurotoxin that can cause irreversible damage to the brain. Additionally, the use of MPTP in animal models of Parkinson's disease has been criticized for not fully replicating the complexity of the human disease.
Direcciones Futuras
Future research on MPTP should focus on developing new animal models of Parkinson's disease that more closely mimic the human disease. Additionally, researchers should investigate the potential use of MPTP as a tool for studying other neurological disorders that involve dopaminergic dysfunction, such as schizophrenia and addiction. Finally, new treatments for Parkinson's disease should be developed that target the underlying mechanisms of MPTP-induced neurotoxicity.
Métodos De Síntesis
The synthesis of MPTP involves the reaction of N-methyl-4-piperidone with 2-phenylethylamine in the presence of sodium borohydride. The resulting product is then treated with tetrahydro-2H-pyran-4-ol to yield MPTP.
Aplicaciones Científicas De Investigación
MPTP has been widely used in scientific research to study the mechanisms of action of dopamine in the brain. MPTP is known to selectively destroy dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animals and humans. This has made MPTP a valuable tool in studying the etiology and treatment of Parkinson's disease.
Propiedades
IUPAC Name |
N-methyl-1-(oxan-4-yl)-N-(2-phenylethyl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-20(13-9-17-6-3-2-4-7-17)19-8-5-12-21(16-19)18-10-14-22-15-11-18/h2-4,6-7,18-19H,5,8-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMPFUHMBKCUHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C2CCCN(C2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-chlorophenyl)-2-[(2-furylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B6024520.png)
![1-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-3-piperidinecarboxamide](/img/structure/B6024521.png)
![2-(1-methyl-1H-imidazol-2-yl)-1-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}piperidine](/img/structure/B6024527.png)
![methyl 3-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B6024529.png)
![2-allyl-6-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B6024532.png)
![1-cyclopentyl-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B6024535.png)



![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B6024561.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B6024564.png)


![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B6024604.png)